molecular formula C13H12O3 B1252170 Goniothalamin epoxide

Goniothalamin epoxide

Cat. No. B1252170
M. Wt: 216.23 g/mol
InChI Key: GMKNQTQLCWOLSD-WXHSDQCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Goniothalamin epoxide is a natural product found in Goniothalamus amuyon with data available.

Scientific Research Applications

Synthesis and Chemical Properties

Goniothalamin epoxide, a derivative of goniothalamin, has been a subject of interest in organic synthesis due to its biological activities. The synthesis of (R)-goniothalamin and (R)-goniothalamin oxide involves Jacobsen's hydrolytic kinetic resolution and ring-closing metathesis, providing rapid access to these natural products (Bose, Reddy, & Srikanth, 2008). Moreover, the synthesis of γ-monofluorinated goniothalamin analogues via regio- and stereoselective ring-opening hydrofluorination of epoxide showcases the chemical versatility of goniothalamin epoxide (Chen, Zheng, Huang, & Qing, 2011).

Antiproliferative and Anticancer Activities

Goniothalamin epoxide demonstrates significant antiproliferative activity. A study on its isomers and enantiomers revealed that ent-isogoniothalamin oxide was most active against several cancer cell lines, indicating its potential in cancer therapy (Marquissolo et al., 2009). Goniothalamin itself, and by extension its epoxide form, has been shown to induce apoptosis in various cancer cell lines, such as breast cancer-derived MDA-MB-231 cells, through multiple cellular pathways (Khaw-on, Pompimon, & Banjerdpongchai, 2018).

Mechanism of Action in Cancer Cells

The mechanism by which goniothalamin epoxide acts in cancer cells has been explored in several studies. It is known to cause apoptosis in coronary artery smooth muscle cells through the p53-dependent caspase-2 activation pathway (Chan et al., 2010). Additionally, its effect on human lung cancer cells, such as inducing DNA damage, apoptosis, and reducing migration ability, suggests a broad spectrum of anticancer activities (Chiu et al., 2011).

Broader Biological Activities

Beyond its anticancer properties, goniothalamin epoxide has shown efficacy in other biological activities. For instance, it exhibits larvicidal activity, indicating its potential as a mosquitocide (Kabir, Khan, & Mosaddik, 2003). Additionally, it has demonstrated antimicrobial activities, adding to its range of biological effects (Mosaddik & Haque, 2003).

properties

Product Name

Goniothalamin epoxide

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

(2R)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C13H12O3/c14-11-8-4-7-10(15-11)13-12(16-13)9-5-2-1-3-6-9/h1-6,8,10,12-13H,7H2/t10-,12+,13+/m1/s1

InChI Key

GMKNQTQLCWOLSD-WXHSDQCUSA-N

Isomeric SMILES

C1C=CC(=O)O[C@H]1[C@H]2[C@@H](O2)C3=CC=CC=C3

Canonical SMILES

C1C=CC(=O)OC1C2C(O2)C3=CC=CC=C3

synonyms

goniothalamin epoxide
isogoniothalamin epoxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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